5-Chloro-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-c]pyridine
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Overview
Description
5-Chloro-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core with a chloro substituent at the 5-position and a cyclopropylmethyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-c]pyridine typically involves the following steps:
Formation of the Pyrrolo[2,3-c]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors such as pyridine derivatives and amines.
Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Cyclopropylmethyl Group: This step can involve alkylation reactions using cyclopropylmethyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminated derivative, while coupling reactions would produce biaryl compounds.
Scientific Research Applications
5-Chloro-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a pharmacologically active compound.
Industrial Applications: It can be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and cyclopropylmethyl groups can influence the binding affinity and selectivity of the compound for its targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1H-pyrrolo[2,3-c]pyridine: Lacks the cyclopropylmethyl group, which can affect its biological activity and chemical reactivity.
1-(Cyclopropylmethyl)-1H-pyrrolo[2,3-c]pyridine: Lacks the chloro group, which can influence its reactivity and interactions with biological targets.
5-Bromo-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-c]pyridine: Similar structure but with a bromo substituent instead of chloro, which can affect its chemical properties and reactivity.
Uniqueness
The presence of both the chloro and cyclopropylmethyl groups in 5-Chloro-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-c]pyridine makes it unique in terms of its chemical reactivity and potential biological activity. These substituents can influence the compound’s ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and other research fields.
Properties
IUPAC Name |
5-chloro-1-(cyclopropylmethyl)pyrrolo[2,3-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c12-11-5-9-3-4-14(7-8-1-2-8)10(9)6-13-11/h3-6,8H,1-2,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSIMTCMECTRNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CC3=CC(=NC=C32)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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